molecular formula C13H11BrN2O4 B11082434 ethyl (2Z)-{[2-(4-bromophenyl)-2-oxoethoxy]imino}(cyano)ethanoate

ethyl (2Z)-{[2-(4-bromophenyl)-2-oxoethoxy]imino}(cyano)ethanoate

Cat. No.: B11082434
M. Wt: 339.14 g/mol
InChI Key: PFGHMWANIYJRHE-WJDWOHSUSA-N
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Description

Ethyl (2Z)-{[2-(4-bromophenyl)-2-oxoethoxy]imino}(cyano)ethanoate is an organic compound with a complex structure that includes a bromophenyl group, an oxoethoxy group, and a cyanoethanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-{[2-(4-bromophenyl)-2-oxoethoxy]imino}(cyano)ethanoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form the intermediate compound.

    Oxidation and Condensation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate. The resulting product undergoes condensation with ethyl oxalyl chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-{[2-(4-bromophenyl)-2-oxoethoxy]imino}(cyano)ethanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Condensation Reactions: The oxoethoxy group can undergo condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

Ethyl (2Z)-{[2-(4-bromophenyl)-2-oxoethoxy]imino}(cyano)ethanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-{[2-(4-bromophenyl)-2-oxoethoxy]imino}(cyano)ethanoate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can interact with hydrophobic pockets, while the oxoethoxy and cyano groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-{[2-(4-chlorophenyl)-2-oxoethoxy]imino}(cyano)ethanoate
  • Ethyl (2Z)-{[2-(4-fluorophenyl)-2-oxoethoxy]imino}(cyano)ethanoate
  • Ethyl (2Z)-{[2-(4-methylphenyl)-2-oxoethoxy]imino}(cyano)ethanoate

Uniqueness

Ethyl (2Z)-{[2-(4-bromophenyl)-2-oxoethoxy]imino}(cyano)ethanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific halogen bonding interactions, which can enhance the compound’s binding affinity and selectivity for certain molecular targets.

Properties

Molecular Formula

C13H11BrN2O4

Molecular Weight

339.14 g/mol

IUPAC Name

ethyl (2Z)-2-[2-(4-bromophenyl)-2-oxoethoxy]imino-2-cyanoacetate

InChI

InChI=1S/C13H11BrN2O4/c1-2-19-13(18)11(7-15)16-20-8-12(17)9-3-5-10(14)6-4-9/h3-6H,2,8H2,1H3/b16-11-

InChI Key

PFGHMWANIYJRHE-WJDWOHSUSA-N

Isomeric SMILES

CCOC(=O)/C(=N\OCC(=O)C1=CC=C(C=C1)Br)/C#N

Canonical SMILES

CCOC(=O)C(=NOCC(=O)C1=CC=C(C=C1)Br)C#N

Origin of Product

United States

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